molecular formula C14H15N3O4 B2417398 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide CAS No. 438614-09-6

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide

Cat. No.: B2417398
CAS No.: 438614-09-6
M. Wt: 289.291
InChI Key: VJKWMYCMJMJKSY-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Analogs for Sigma-2 Receptor Studies

Jinbin Xu et al. (2005) explored conformationally flexible benzamide analogs, focusing on their radiolabeling with tritium to study sigma-2 receptors in vitro. Their research highlighted the higher affinity of these compounds for sigma-2 receptors, demonstrating their potential as useful ligands for sigma receptor studies (Xu et al., 2005).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their significant anti-inflammatory and analgesic activities. This study presents an innovative approach to creating new heterocyclic compounds with promising therapeutic applications (Abu‐Hashem et al., 2020).

Molecular Structure and Intermolecular Interactions

Sedat Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry through crystallographic data and DFT calculations. This research contributes to the understanding of how crystal packing and dimerization affect the structural properties of such compounds (Karabulut et al., 2014).

Rhodium(III)-Catalyzed Chemodivergent Annulations

Youwei Xu et al. (2018) presented a method for chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This study underscores the versatility and efficiency of using metal-catalyzed reactions to create complex molecular architectures, potentially expanding the utility of N-methoxybenzamides in synthetic chemistry (Xu et al., 2018).

Antiproliferative Activity and Molecular Docking Study

Pei Huang et al. (2020) synthesized and evaluated the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. Their research included crystal structure determination, DFT analysis, Hirshfeld surface analysis, and molecular docking studies, highlighting the compound's promising anticancer activity (Huang et al., 2020).

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-11(8-12(18)17(2)14(16)20)15-13(19)9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKWMYCMJMJKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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